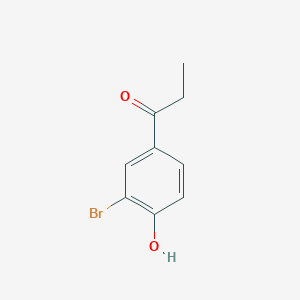

1-(3-Bromo-4-hydroxyphenyl)propan-1-one

Description

Properties

IUPAC Name |

1-(3-bromo-4-hydroxyphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFFDDMWXMSAFSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions

- Starting Material: 4-hydroxypropiophenone

- Brominating Agent: Elemental bromine (Br2) is preferred for its reactivity and control.

- Solvent: Methanol, ethanol, or saturated aliphatic ethers such as dioxane or tetrahydrofuran (THF).

- Temperature: Usually room temperature (20-25°C) to avoid side reactions.

- Reaction Time: 10-30 minutes for bromination, followed by additional stirring for 5-15 minutes.

Mechanism and Selectivity

- The hydroxyl group at the 4-position directs bromination to the ortho position (3-position) via activating resonance effects.

- Use of alcohol or ether solvents prevents ring bromination at other positions.

- Avoidance of catalysts or light irradiation prevents undesired polybromination.

Removal of Hydrogen Bromide

- Hydrogen bromide (HBr) formed during bromination is either:

- Neutralized in situ by adding a weak or strong base such as potassium hydrogen carbonate or sodium hydroxide.

- Removed by purging with an inert gas (nitrogen or air) to expel HBr gas.

Subsequent Steps

- After bromination, the reaction mixture can be used directly for further condensation or reduction steps without isolation of the intermediate.

- The solvent system can be adjusted by adding methanol or ethanol to facilitate subsequent reactions.

Protection-Deprotection Strategy

Hydroxyl Protection

- The hydroxyl group at the 4-position is temporarily protected by benzylation to form 4'-benzyloxypropiophenone.

- This protection prevents bromination at the hydroxyl site and ensures selective substitution at the 3-position.

- Benzylation is typically performed using benzyl chloride or benzyl bromide under basic conditions.

Bromination

- Bromination is then carried out on the protected intermediate using bromine in solvents such as methanol or dioxane.

- The protecting group directs bromination exclusively to the 3-position.

Deprotection

- The benzyl protecting group is removed by catalytic hydrogenation or acidic cleavage to regenerate the 4-hydroxy group.

- This step yields the desired 1-(3-bromo-4-hydroxyphenyl)propan-1-one.

Advantages and Disadvantages

| Aspect | Protection-Deprotection Method | Direct Bromination Method |

|---|---|---|

| Selectivity | High, due to protection of hydroxyl group | Moderate, requires strict reaction control |

| Number of Steps | More (protection, bromination, deprotection) | Fewer (single bromination step) |

| Yield | Potentially higher purity | May have side products if conditions vary |

| Complexity | Higher due to additional steps | Simpler, but requires careful optimization |

Detailed Reaction Parameters and Findings

| Parameter | Details | Notes |

|---|---|---|

| Bromine Amount | Stoichiometric or slight excess (up to 1.1 eq) | Excess bromine leads to polybromination |

| Solvent Volume | 0.6-1.0 volume part dioxane per weight part substrate | Solvent choice critical for selectivity |

| Temperature | Room temperature (20-25°C) | Higher temps increase side reactions |

| Base for HBr Neutralization | Potassium hydrogen carbonate, sodium hydroxide | Stoichiometric amount to avoid catalyst poisoning |

| Reaction Time | 10-30 min bromination + 5-15 min stirring | Ensures complete conversion |

| Inert Gas Purging | Nitrogen or air at 100-500 mL/min for 10-40 min | Removes HBr efficiently |

| Protection Group Removal | Catalytic hydrogenation or acidic cleavage | Must be mild to preserve bromine substituent |

Research Findings and Optimization

- Studies show that performing bromination in methanol or ethanol with controlled bromine addition and temperature yields high selectivity for the 3-bromo derivative without the need for hydroxyl protection.

- The use of dioxane as a co-solvent enhances solubility and selectivity.

- Neutralization of HBr by potassium hydrogen carbonate avoids catalyst poisoning in subsequent reduction steps.

- Avoiding excess bromine and light exposure minimizes polybrominated by-products.

- Protection-deprotection is reserved for cases where direct bromination yields unsatisfactory selectivity or purity.

Summary Table of Preparation Methods

| Step | Direct Bromination Method | Protection-Deprotection Method |

|---|---|---|

| Starting Material | 4-hydroxypropiophenone | 4-hydroxypropiophenone |

| Hydroxyl Protection | No | Benzylation to 4'-benzyloxypropiophenone |

| Brominating Agent | Bromine (Br2) | Bromine (Br2) |

| Solvent | Methanol, ethanol, dioxane | Methanol, ethanol, dioxane |

| Temperature | Room temperature (20-25°C) | Room temperature |

| HBr Removal | Neutralization or inert gas purging | Neutralization or inert gas purging |

| Deprotection | Not required | Catalytic hydrogenation or acid cleavage |

| Reaction Time | 10-30 min bromination + stirring | Additional time for protection/deprotection |

| Yield and Purity | High if optimized | High, but more steps |

| Complexity | Lower | Higher |

This detailed analysis of preparation methods for this compound highlights the importance of solvent choice, reaction conditions, and handling of by-products to achieve high selectivity and yield. The direct bromination method under controlled conditions is generally preferred for its simplicity and efficiency, while the protection-deprotection approach is reserved for cases requiring enhanced selectivity.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes substitution with various nucleophiles under controlled conditions:

| Nucleophile | Reagent/Conditions | Product | Mechanism |

|---|---|---|---|

| Methoxide | NaOCH₃ in polar aprotic solvent | 1-(3-Methoxy-4-hydroxyphenyl)propan-1-one | SN2 or aromatic substitution |

| Cyanide | KCN in DMF | 1-(3-Cyano-4-hydroxyphenyl)propan-1-one | Nucleophilic aromatic substitution |

| Amines | NH₃ in ethanol | 1-(3-Amino-4-hydroxyphenyl)propan-1-one | Aromatic amination |

Key Findings :

-

Reactions typically require alkaline conditions (e.g., K₂CO₃) to deprotonate the hydroxyl group, enhancing ring activation .

-

Steric hindrance at the para hydroxyl group directs substitution to the meta bromine position .

Oxidation Reactions

The hydroxyl and ketone groups are susceptible to oxidation:

Hydroxyl Group Oxidation

-

Reagents : KMnO₄ (acidic/alkaline), CrO₃.

-

Products :

Ketone Group Oxidation

-

Limited due to stability of the carbonyl group; occurs only under extreme conditions (e.g., concentrated HNO₃).

Reduction Reactions

The ketone moiety is reduced to secondary alcohols:

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 1-(3-Bromo-4-hydroxyphenyl)propan-1-ol | ~75% |

| LiAlH₄ | Dry ether, reflux | Same as above | ~90% |

Applications : The resulting alcohol serves as a precursor for fragrances and pharmaceutical intermediates.

Condensation and Cycloaddition Reactions

The carbonyl group participates in forming heterocycles:

Chalcone Derivatives

-

Condenses with aryl aldehydes in Claisen-Schmidt reactions to form α,β-unsaturated ketones :

-

Applications : Antimicrobial and anticancer agent development .

Stability and Reactivity Trends

Scientific Research Applications

1-(3-Bromo-4-hydroxyphenyl)propan-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-hydroxyphenyl)propan-1-one involves its interaction with various molecular targets. The bromine atom and hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially affecting their activity. The exact pathways and molecular targets are still under investigation and not fully understood .

Comparison with Similar Compounds

a) 1-(3-Bromophenyl)propan-1-one

- Structure : Bromine at the 3-position of the phenyl ring, lacking the hydroxyl group.

- Properties : Reduced polarity compared to the target compound due to the absence of -OH, leading to lower solubility in aqueous media. Reactivity is dominated by bromine’s electrophilic character, making it suitable for nucleophilic aromatic substitution .

- Applications : Used in coupling reactions with nucleophiles (e.g., amines, thiols) to generate substituted aromatic systems .

b) 1-(4-Bromophenyl)propan-1-one

c) 1-(3-Bromo-4-fluorophenyl)propan-2-one

- Structure : Fluorine replaces the hydroxyl group at position 4, and the ketone is at position 2.

- Properties : Fluorine’s electronegativity enhances stability against oxidation but reduces hydrogen-bonding capacity. The shifted ketone position alters steric and electronic interactions in synthetic pathways .

Hydroxyl-Containing Analogs

a) 1-(4-Hydroxyphenyl)propan-1-one

- Structure : Lacks bromine but retains the hydroxyl group at position 3.

- Properties: Higher solubility in polar solvents (e.g., water, ethanol) due to the hydroxyl group. Used as a precursor for synthesizing brominated derivatives like the target compound .

b) 1-(2-Hydroxy-4-methoxyphenyl)propan-1-one

- Structure : Methoxy (-OCH₃) at position 4 and hydroxyl at position 2.

- Properties: Methoxy group increases lipophilicity, enhancing membrane permeability in biological systems. This compound has been evaluated for genotoxicity in flavouring agents, with mixed results depending on substituent arrangement .

Multi-Substituted Derivatives

a) 2-Bromo-1-(3-chloro-4-methylphenyl)propan-1-one

b) 1-(4-Bromo-3-fluoro-2-iodophenyl)propan-1-one

- Structure : Multiple halogens (Br, F, I) at positions 4, 3, and 2.

- Properties : Heavy halogens (e.g., iodine) increase molecular weight and may impart radio-opaque properties. This compound is explored in medicinal chemistry for imaging applications .

Physicochemical Properties

Biological Activity

Overview

1-(3-Bromo-4-hydroxyphenyl)propan-1-one, with the molecular formula C₉H₉BrO₂, is an organic compound notable for its unique structural features, including a bromine atom and a hydroxyl group attached to a phenyl ring. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Weight : 229.07 g/mol

- Structure : Contains a brominated aromatic ring, a hydroxyl group, and a ketone functional group.

- Reactivity : The presence of the bromine atom enhances reactivity, while the hydroxyl group facilitates hydrogen bonding, influencing solubility and molecular interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its effectiveness against various microorganisms has been studied through in vitro assays. For instance:

- Target Microorganisms : Studies have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Corynebacterium xerosis.

- Mechanism of Action : The compound’s antimicrobial action is believed to involve disruption of microbial cell walls or interference with metabolic pathways .

Anticancer Potential

The compound has also been explored for its anticancer properties:

- Cell Line Studies : In vitro studies have demonstrated cytotoxic effects against several cancer cell lines. The mechanism may involve induction of apoptosis or inhibition of cell proliferation through interaction with specific molecular targets .

Case Studies

- Antimicrobial Activity Assessment :

- Cytotoxicity Evaluation :

The biological activity of this compound is thought to stem from its ability to interact with various biomolecular targets:

- Enzyme Inhibition : The bromine and hydroxyl groups may facilitate binding to enzymes or receptors, modulating their activity.

- Cell Signaling Pathways : The compound may influence signaling pathways associated with cell survival and apoptosis, contributing to its anticancer effects.

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Effective against Gram-positive bacteria and cancer cell lines |

| 3-Bromo-4-hydroxypropiophenone | Moderate | Limited | Similar structure but different biological profile |

| 1-(4-Bromo-2-hydroxyphenyl)propan-1-one | Yes | Limited | Shows some antimicrobial properties |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Bromo-4-hydroxyphenyl)propan-1-one in laboratory settings?

- Methodological Answer :

- Claisen-Schmidt Condensation : React 3-bromo-4-hydroxyacetophenone with an aldehyde (e.g., formaldehyde) under basic conditions (NaOH/ethanol). Acidic work-up yields the product. This method is advantageous for introducing α,β-unsaturated ketones .

- Friedel-Crafts Acylation : Use 3-bromo-4-hydroxyphenyl derivatives with propanoyl chloride and AlCl₃ as a Lewis acid catalyst. Monitor regioselectivity due to the hydroxyl group’s directing effects .

- Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by melting point and spectroscopy are critical for validation.

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers should be prioritized?

- Methodological Answer :

- IR Spectroscopy :

- C=O stretch: 1645–1680 cm⁻¹ (strong).

- C-Br stretch: ~800 cm⁻¹ .

- O-H stretch (if free): 3200–3600 cm⁻¹ (broad).

- ¹H NMR :

- Ketone α-proton: Triplet at δ ~2.5–3.5 ppm (J = 6–8 Hz).

- Aromatic protons: Multiplet at δ 7.0–7.8 ppm (integration confirms substitution pattern).

- Hydroxyl proton: Broad singlet at δ ~5.0–5.5 ppm (solvent-dependent) .

- ¹³C NMR : Carbonyl carbon at δ ~200–210 ppm; brominated aromatic carbons at δ ~115–135 ppm.

Q. What safety protocols are critical when handling brominated aromatic ketones like this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact (H315, H319 ).

- Ventilation : Use fume hoods to prevent inhalation (H335 ).

- Storage : Keep in airtight containers away from oxidizers and heat (P403 + P233 ).

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste (P501 ).

Advanced Research Questions

Q. How can computational chemistry resolve discrepancies between experimental and theoretical spectral data?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G(d) basis set. Compare calculated IR/NMR shifts with experimental data to identify conformational or solvent effects .

- Solvent Modeling : Use the Polarizable Continuum Model (PCM) to simulate solvent-induced shifts in NMR .

- Case Study : For a related bromopropiophenone, DFT simulations corrected misassignments of aromatic proton splitting by accounting for intramolecular hydrogen bonding .

Q. What strategies optimize the regioselectivity of Friedel-Crafts acylation for brominated phenolic substrates?

- Methodological Answer :

- Directing Groups : The hydroxyl group directs electrophilic substitution to the ortho/para positions. Use protecting groups (e.g., acetyl) to block undesired sites .

- Catalyst Screening : Test Lewis acids (e.g., FeCl₃ vs. AlCl₃) to modulate reactivity. AlCl₃ may overactivate substrates, leading to side reactions.

- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic (meta) products, while higher temperatures favor thermodynamic (para) products.

Q. How can X-ray crystallography validate ambiguous structural features in this compound?

- Methodological Answer :

- Single-Crystal Growth : Recrystallize from ethanol/water or DCM/hexane. Slow evaporation enhances crystal quality.

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K. Resolve bond lengths (e.g., C-Br: ~1.9 Å) and dihedral angles to confirm planarity of the ketone-aryl system .

- Case Study : X-ray structures of 2-bromo-3-phenylpropenone derivatives revealed non-covalent interactions (e.g., C-H···O) influencing packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.